3-Hydroxynonanoic acid

Descripción general

Descripción

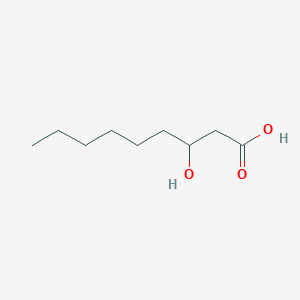

3-Hydroxynonanoic acid is an organic compound with the molecular formula C₉H₁₈O₃. It is a medium-chain hydroxy acid characterized by the presence of both a hydroxyl group and a carboxyl group. This compound is typically a white to off-white solid and is known for its unique chemical properties, making it a valuable intermediate in various chemical syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Hydroxynonanoic acid can be synthesized through several methods:

Ozonolysis and Oxidation: One effective method involves the ozonolysis of methyl ricinoleate, followed by oxidation.

Hydrolysis of Nonanoic Acid Derivatives: Another method involves the hydrolysis of nonanoic acid derivatives, such as nonanoic acid sulfate esters, to produce this compound.

Industrial Production Methods

Industrial production of this compound often employs the ozonolysis and oxidation method due to its efficiency and scalability. The use of castor oil as a starting material is common, given its high content of ricinoleic acid, which can be converted into this compound .

Análisis De Reacciones Químicas

3-Hydroxynonanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce nonanedioic acid (azelaic acid), a valuable industrial chemical.

Esterification: The hydroxyl group can react with alcohols to form esters, which are useful in various applications.

Amidation: It can react with amines to form amides, which have applications in medicinal chemistry.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, alcohols for esterification, and amines for amidation. The major products formed from these reactions include nonanedioic acid, esters, and amides .

Aplicaciones Científicas De Investigación

Chemistry

3-Hydroxynonanoic acid serves as an important intermediate in the synthesis of various organic compounds:

- Polymers : It is used in the production of biodegradable polymers, enhancing their environmental compatibility.

- Surfactants : The compound's amphiphilic nature makes it suitable for developing surfactants used in detergents and emulsifiers .

Biology

In biological research, this compound is utilized to study metabolic pathways involving medium-chain hydroxy acids. Its derivatives have shown potential antimicrobial properties and cytotoxic activity against cancer cells, making them candidates for drug development .

Medicine

The compound has been investigated for its potential in pharmaceutical applications:

- Cytotoxic Activity : Derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, indicating potential as anticancer agents .

- Chiral Drug Synthesis : It plays a role in synthesizing chiral drugs, which are crucial for targeting specific biological pathways .

Industrial Applications

This compound has several industrial applications:

- Lubricants and Plasticizers : Its properties make it suitable for use in lubricants and plasticizers, enhancing the performance of these materials.

- Biodegradable Materials : As a precursor for biodegradable polymers, it contributes to the development of environmentally friendly materials .

Case Study 1: Biotechnological Production

A study demonstrated the efficient production of enantiomerically pure (R)-3-hydroxycarboxylic acids from bacterial PHAs with an overall yield of approximately 78% for (R)-3-hydroxyoctanoic acid. The study highlighted the potential for sustainable production methods using renewable resources .

Case Study 2: Antimicrobial Activity

Research on chiral amide derivatives of this compound revealed significant antimicrobial activity against various pathogens. The derivatives were synthesized through amidation reactions, showcasing the compound's versatility in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of 3-hydroxynonanoic acid involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to exert cytotoxic effects on cancer cells by inducing apoptosis. The hydroxyl and carboxyl groups play crucial roles in these interactions, facilitating the binding to specific cellular targets and triggering downstream signaling pathways .

Comparación Con Compuestos Similares

3-Hydroxynonanoic acid can be compared with other medium-chain hydroxy acids, such as:

9-Hydroxynonanoic acid: Similar in structure but differs in the position of the hydroxyl group.

3-Hydroxydecanoic acid: Has an additional carbon in the chain, affecting its physical and chemical properties.

3-Hydroxyhexanoic acid: Shorter chain length, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific chain length and the position of the hydroxyl group, which confer distinct chemical properties and reactivity, making it suitable for specialized applications in various fields .

Actividad Biológica

3-Hydroxynonanoic acid (3-HNA) is a medium-chain hydroxy fatty acid that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the synthesis, biological effects, and potential therapeutic applications of 3-HNA, supported by relevant research findings and case studies.

This compound is classified as a hydroxy fatty acid with a nine-carbon chain. It can be synthesized through various chemical methods, including enzymatic biotransformation. For instance, a study demonstrated the conversion of ricinoleic acid into 3-HNA using a combination of whole-cell biocatalysts, achieving high conversion yields (approximately 70%) . The synthesis often involves the ozonolysis of castor oil or methyl ricinoleate, followed by oxidation processes .

Anticancer Properties

Research has indicated that derivatives of 3-HNA exhibit significant cytotoxic effects against various cancer cell lines. A study synthesizing chiral amide derivatives of 3-HNA reported that hydroxamic acid derivatives showed potent antiproliferative activity against HeLa cells, with some compounds demonstrating higher toxicity against HT29 cells compared to HeLa cells . The cytotoxicity was assessed using MTT assays, revealing that stereochemistry plays a crucial role in the biological activity of these compounds.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| Hydroxamic Acid Derivative | HeLa | X |

| Hydroxamic Acid Derivative | HT29 | Y |

| Chiral Amides | Various | Z |

(Note: Specific IC50 values to be filled based on experimental data)

Antimicrobial Effects

3-HNA has also been investigated for its antimicrobial properties. A study highlighted its role in protecting cells against amoebal infections, suggesting that it may enhance the survival of certain pathogens like Cryptococcus neoformans . The fatty acid's structural characteristics contribute to its ability to interact with microbial membranes, potentially leading to altered permeability and cell death.

The mechanism by which 3-HNA exerts its biological effects is multifaceted. In anticancer applications, it is believed that the compound can interact with cellular pathways involved in apoptosis and cell cycle regulation. For instance, conjugation of 3-hydroxy fatty acids to peptides has been shown to enhance their anti-cancer activity by improving their structural stability and bioavailability .

In antimicrobial contexts, 3-HNA's fatty acid structure allows it to integrate into lipid membranes, disrupting their integrity and leading to cell lysis .

Case Studies

- Enhancement of Anticancer Peptide Activity : A study demonstrated that conjugating DP18L peptide with (R)-3-hydroxydecanoic acid significantly enhanced its anti-cancer efficacy against MiaPaCa cells. This suggests that similar enhancements could be expected with 3-HNA derivatives .

- Biotransformation Applications : Research on the biotransformation of ricinoleic acid into 3-HNA via engineered bacterial strains illustrates the potential for sustainable production methods for bioactive compounds .

Propiedades

IUPAC Name |

3-hydroxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXARJOYUQNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-39-4 | |

| Record name | Nonanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70955371 | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40165-87-5, 33796-87-1, 88930-09-0 | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 °C | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3-Hydroxynonanoic acid?

A1: this compound is a chiral molecule with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol. While specific spectroscopic data is not detailed within the provided research, it can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Q2: Can this compound be produced from renewable sources?

A2: Yes, research demonstrates that enantiomerically pure (R)-3-hydroxycarboxylic acids, including (R)-3-hydroxynonanoic acid, can be efficiently produced through the biotechnological conversion of polyhydroxyalkanoates (PHAs) accumulated by bacteria like Pseudomonas putida GPo1. [] This method offers a sustainable alternative to traditional chemical synthesis.

Q3: What are the potential applications of this compound in material science?

A3: this compound serves as a building block for novel optically active compounds that exhibit liquid crystal properties, particularly smectic phases. [] By modifying the linkage groups and core substituents of these compounds, researchers can tailor their mesomorphic and ferroelectric properties for applications in displays and other advanced materials.

Q4: How does the structure of this compound derivatives impact their liquid crystal behavior?

A4: Studies have shown that the presence or absence of a chloro-substituent at specific positions within the core structure of this compound derivatives significantly influences the type of smectic phase exhibited. For example, a chloro-substituent is crucial for the appearance of the chiral smectic C phase in compounds with a central ester or -OCH2- linkage. []

Q5: Can this compound be incorporated into polymers?

A5: Yes, this compound (HN) can be incorporated into medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) by specific bacteria like Pseudomonas putida KT2440. [] By using nonanoic acid as the carbon source and inhibiting fatty acid β-oxidation, researchers achieved MCL-PHAs with a high HN content (93%).

Q6: What are the potential applications of MCL-PHAs containing this compound?

A6: MCL-PHAs with a high this compound content are promising biocompatible and biodegradable polymers for various applications, including coatings, controlled release carriers, and tissue engineering. [] Their elastomeric properties and tunable crystallinity make them suitable for these applications.

Q7: Have any studies investigated the biological activity of this compound derivatives?

A7: Research has explored the antimicrobial and cytotoxic activity of chiral amide derivatives of this compound. [, , ] These studies highlight the potential of modifying this compound to develop new therapeutic agents.

Q8: Are there any ongoing efforts to develop sustainable production methods for this compound?

A8: The production of (R)-3-hydroxynonanoic acid from PHAs using bacteria like Pseudomonas putida GPo1 [] is a promising avenue for sustainable production. This method utilizes renewable resources and aligns with green chemistry principles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.